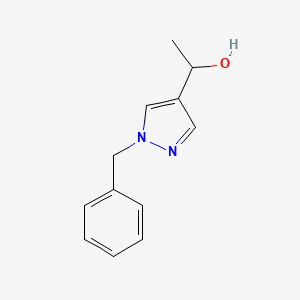

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol

Description

Fundamental Properties and Molecular Architecture

The molecular architecture of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol encompasses several critical structural elements that define its chemical behavior and properties. The compound exhibits a molecular formula of C₁₂H₁₄N₂O with a molecular weight of 202.25 grams per mole, establishing it as a moderately sized organic molecule with both hydrophilic and lipophilic characteristics. The structural framework consists of three primary components: a central pyrazole ring system, a benzyl group attached to the nitrogen atom, and an ethanol side chain positioned at the carbon-4 location of the heterocycle.

The pyrazole core represents a five-membered aromatic heterocycle containing two nitrogen atoms in adjacent positions, specifically designated as nitrogen-1 and nitrogen-2 according to International Union of Pure and Applied Chemistry nomenclature conventions. This heterocyclic system exhibits aromatic character due to the presence of six π-electrons distributed across the five-membered ring, contributing to the overall stability and electronic properties of the molecule. The benzyl substituent at nitrogen-1 provides additional aromatic character through its phenyl ring component, while the ethanol side chain introduces hydrogen-bonding capability through its hydroxyl functional group.

Structural Characterization

The structural characterization of this compound reveals a complex molecular arrangement that combines aromatic heterocyclic and aliphatic components. The compound demonstrates a planar pyrazole ring system with sp²-hybridized carbon and nitrogen atoms, creating a stable aromatic framework that serves as the foundation for further substitution. The molecular geometry exhibits specific bond lengths and angles characteristic of pyrazole derivatives, with carbon-nitrogen distances approximately 1.33 Ångströms and maintaining planarity across the heterocyclic system.

The three-dimensional molecular conformation is influenced by the rotational freedom around the benzyl-nitrogen bond and the ethanol-carbon bond, allowing for multiple conformational states. These conformational possibilities contribute to the compound's flexibility and potential for intermolecular interactions through hydrogen bonding and π-π stacking arrangements. The overall molecular structure demonstrates compatibility with various chemical environments due to its mixed hydrophilic-lipophilic character.

Core Pyrazole Ring Substitution Patterns

The core pyrazole ring in this compound exhibits a specific substitution pattern that significantly influences its chemical properties and reactivity. Pyrazole rings contain two nitrogen atoms at positions 1 and 2, with carbon atoms occupying positions 3, 4, and 5 of the five-membered heterocycle. In this particular compound, substitution occurs at nitrogen-1 with a benzyl group and at carbon-4 with an ethanol side chain, creating a 1,4-disubstituted pyrazole derivative.

The substitution pattern demonstrates selective functionalization that avoids steric hindrance while maximizing electronic stabilization. Research on pyrazole substitution patterns indicates that electron-donating groups such as alkyl chains tend to favor positions 3 and 5, while the carbon-4 position remains relatively unaffected by electronic density changes within the ring system. This positioning allows for stable attachment of the ethanol side chain without significant destabilization of the aromatic system.

The substitution pattern also influences the tautomeric behavior of the pyrazole ring. Studies on substituted pyrazoles reveal that 1,4-disubstituted derivatives exhibit reduced tautomeric exchange compared to unsubstituted or monosubstituted analogs, as the nitrogen-1 substitution eliminates one potential tautomeric form. This stabilization contributes to the compound's consistent chemical behavior and predictable reactivity patterns.

Benzyl Group Functionalization at N1 Position

The benzyl group functionalization at the nitrogen-1 position represents a critical structural feature that defines the compound's properties and potential applications. The benzyl substituent consists of a methylene bridge (-CH₂-) connecting the pyrazole nitrogen to a phenyl ring, creating an extended aromatic system with specific geometric constraints. This functionalization pattern is commonly employed in medicinal chemistry and synthetic organic chemistry due to its stability and synthetic accessibility.

The benzyl group attachment at nitrogen-1 eliminates the hydrogen atom typically present at this position in unsubstituted pyrazoles, thereby preventing tautomeric exchange between nitrogen-1 and nitrogen-2 positions. This substitution pattern creates a fixed molecular structure with predictable electronic distribution and chemical reactivity. The benzyl group also introduces additional π-electron density through its aromatic phenyl component, potentially influencing the electronic properties of the entire molecular system.

The methylene bridge in the benzyl group provides rotational freedom around the carbon-nitrogen bond, allowing for conformational flexibility while maintaining the aromatic character of both the pyrazole and phenyl rings. This structural arrangement enables potential π-π stacking interactions with other aromatic systems and provides opportunities for molecular recognition in biological or synthetic applications.

Ethanol Side Chain Positional Isomerism

The ethanol side chain positioning at carbon-4 of the pyrazole ring represents one of several possible positional isomers for alcohol-substituted pyrazole derivatives. The ethanol group (-CH₂CH₂OH) provides a two-carbon aliphatic chain terminated with a hydroxyl functional group, creating hydrogen-bonding capability and increased water solubility compared to unsubstituted pyrazole analogs. This positioning at carbon-4 is significant because it places the polar hydroxyl group at a location that minimizes steric interactions with the benzyl substituent at nitrogen-1.

Alternative positional isomers could theoretically place the ethanol side chain at carbon-3 or carbon-5 of the pyrazole ring, creating different geometric arrangements and potentially altered physicochemical properties. Research on pyrazole substitution patterns indicates that carbon-4 substitution is often favored due to reduced electronic perturbation of the aromatic system and minimal steric hindrance with other substituents. The carbon-4 position also maintains optimal spacing between substituents, preventing unfavorable interactions that could destabilize the molecular structure.

The ethanol side chain configuration also allows for potential stereochemical considerations at the carbon atom adjacent to the hydroxyl group. Although the current compound features a primary alcohol functionality, related derivatives with secondary alcohol groups could exhibit stereoisomerism, adding another dimension to the structural diversity possible within this chemical class.

Nomenclature and Classification

The nomenclature and classification of this compound follows established chemical naming conventions and registration systems that provide standardized identification and communication within the scientific community. The compound's systematic name reflects its structural components and substitution pattern according to International Union of Pure and Applied Chemistry guidelines, while alternative names and classification codes facilitate database searches and regulatory compliance.

The classification of this compound encompasses multiple chemical categories based on its functional groups, ring systems, and potential applications. As a member of the pyrazole family, it shares characteristics with other nitrogen-containing heterocycles while maintaining distinct properties due to its specific substitution pattern. The presence of both aromatic and aliphatic components, along with alcohol functionality, places the compound in several overlapping chemical classifications.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the molecular structure according to established nomenclature rules. The name construction begins with the principal functional group (ethanol), followed by the heterocyclic substituent (1-benzyl-1H-pyrazol-4-yl) that indicates the specific substitution pattern and positioning.

The "1H" designation in the name specifies the tautomeric form of the pyrazole ring, indicating that the hydrogen atom is located at nitrogen-1 position in the unsubstituted parent compound. However, in this substituted derivative, the nitrogen-1 position bears the benzyl group instead of hydrogen. The "4-yl" suffix indicates that the ethanol group is attached at the carbon-4 position of the pyrazole ring, while "1-benzyl" specifies the benzyl substitution at nitrogen-1.

Alternative International Union of Pure and Applied Chemistry names for this compound include α-Methyl-1-(phenylmethyl)-1H-pyrazole-4-methanol and 1H-Pyrazole-4-methanol, α-methyl-1-(phenylmethyl)-, which emphasize different aspects of the molecular structure while maintaining systematic nomenclature compliance. These alternative names demonstrate the flexibility within International Union of Pure and Applied Chemistry naming conventions while ensuring unambiguous structural identification.

Properties

IUPAC Name |

1-(1-benzylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9-10,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMHCYFAUDBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Benzyl-1H-pyrazole Intermediate

The initial key step is the synthesis of 1-benzyl-1H-pyrazole, which serves as the precursor for further functionalization:

- Method: Condensation of benzylhydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

- Mechanism: The nucleophilic attack of benzylhydrazine on the diketone leads to cyclization and formation of the pyrazole ring with benzyl substitution at nitrogen-1.

- Reaction Conditions: Typically carried out in acidic media to promote cyclization and ring closure.

This step is critical as it establishes the pyrazole core and the benzyl substituent necessary for the target compound.

Formation of 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone (Ketone Precursor)

Following the pyrazole formation, the compound is functionalized at the 4-position with an ethanone group:

- Method: Acetylation of 1-benzyl-1H-pyrazole using acetylating agents such as acetyl chloride or acetic anhydride.

- Catalysts/Bases: A base like pyridine is employed to scavenge the released acid and facilitate the reaction.

- Outcome: The acetyl group attaches selectively at the 4-position of the pyrazole ring, yielding 1-(1-benzyl-1H-pyrazol-4-yl)-ethanone.

This intermediate is a crucial precursor for the final reduction step.

Reduction of the Ketone to Secondary Alcohol

The final target compound, 1-(1-benzyl-1H-pyrazol-4-yl)-ethanol, is obtained by reducing the ethanone group to an ethanol group:

- Reagents: Common hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Solvents: Methanol or ethanol are typical solvents for NaBH₄ reductions.

- Conditions: The reaction is generally conducted at low to ambient temperatures (0–25°C) to control selectivity and avoid side reactions.

- Expected Reaction: The ketone carbonyl is converted to a secondary alcohol, yielding the desired this compound.

Although direct experimental details for this compound are limited, analogous pyrazole ketones are routinely reduced under these conditions.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole Formation | Benzylhydrazine + 1,3-dicarbonyl, Acidic medium | Reflux or room temp | Several hours | High (varies) | Cyclization to 1-benzyl-1H-pyrazole |

| Acetylation | Acetyl chloride or acetic anhydride + pyridine | 0–25°C to reflux | 1–3 hours | Moderate to high | Formation of ethanone derivative |

| Reduction | NaBH₄ in MeOH or LiAlH₄ in ether | 0–25°C | 0.5–2 hours | High | Conversion to secondary alcohol |

Alternative and Supporting Synthetic Routes

- Hydrogenolysis of Benzyl Group: The benzyl substituent can be selectively removed by catalytic hydrogenation if desired, yielding 1-(1H-pyrazol-4-yl)ethanone, which can be further manipulated.

- Cyclization Reactions: The pyrazole derivatives can undergo further cyclization to fused heterocycles under oxidative conditions (e.g., DMSO/I₂ at elevated temperatures), although this is more relevant to derivative synthesis rather than the target compound itself.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Type | Typical Conditions | Product |

|---|---|---|---|---|

| 1. Pyrazole Ring Formation | Benzylhydrazine + 1,3-dicarbonyl | Condensation/Cyclization | Acidic medium, reflux/RT | 1-Benzyl-1H-pyrazole |

| 2. Acetylation at 4-Position | Acetyl chloride or acetic anhydride + pyridine | Electrophilic substitution | 0–25°C to reflux | 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone |

| 3. Ketone Reduction to Alcohol | NaBH₄ or LiAlH₄ | Reduction | 0–25°C, MeOH or ether | This compound |

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for deprotonation followed by the addition of electrophiles.

Major Products Formed:

Oxidation: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone.

Reduction: 1-(1-Benzyl-1H-pyrazol-4-yl)-ethane.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol has several notable applications:

Medicinal Chemistry

- Drug Development : The compound is investigated as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. Its structure allows it to interact with biological targets effectively, potentially modulating enzyme activity or receptor interactions.

- Antimicrobial and Anti-inflammatory Properties : Research indicates that this compound may exhibit bioactive properties, making it a candidate for further studies in antimicrobial and anti-inflammatory applications .

Material Science

- Polymer Development : The unique structural features of this compound allow it to be utilized in developing new materials with specific properties, such as polymers and resins.

Anticancer Potential

A study highlighted the antiproliferative effects of pyrazole derivatives on cancer cell lines. Specifically, it was found that compounds similar to this compound inhibited cell proliferation by modulating pathways such as mTORC1 and autophagy.

Inhibition of mTORC1

In vitro studies demonstrated that certain pyrazole derivatives could disrupt mTORC1 signaling, leading to increased autophagy and enhanced cytotoxicity against cancer cells. This suggests that this compound could be an effective agent in cancer treatment strategies targeting this pathway .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications to the pyrazole ring or substituent groups can significantly affect potency. For instance, introducing different alkyl or aryl groups can enhance the compound's ability to interact with biological targets.

Mechanism of Action

The mechanism by which 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyl group and pyrazole ring can interact with the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The ethanol moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogues and their distinguishing features:

Physicochemical Properties and Reactivity

- Hydrogen-Bonding Capacity: The hydroxyl group in this compound enables hydrogen bonding, enhancing water solubility compared to non-polar analogues like 3-(1-Benzyl-1H-pyrazol-4-yl)aniline . Boronic acid derivatives (e.g., (1-Benzyl-1H-pyrazol-4-yl)boronic acid) exhibit distinct reactivity in cross-coupling reactions, forming carbon-carbon bonds via Suzuki-Miyaura chemistry .

- Lipophilicity: Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate has a calculated LogD (pH 5.5) indicative of moderate lipophilicity, making it suitable for membrane permeability in drug design . In contrast, the hydroxyl group in this compound reduces LogD, favoring aqueous environments.

- Thermal Stability: Aldehyde-containing derivatives (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) are prone to oxidation, requiring stabilization under inert conditions . The ethanol derivative may exhibit better stability due to the absence of reactive aldehyde groups.

Biological Activity

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzyl group attached to a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the hydroxyl (-OH) group in the ethanol moiety enhances its solubility and may influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various substituted pyrazoles against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the pyrazole moiety showed promising antibacterial effects, suggesting that this compound could potentially possess similar properties due to its structural characteristics .

| Bacterial Strain | Activity Against this compound |

|---|---|

| Staphylococcus aureus | Moderate to high activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Low activity |

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely studied. A notable study highlighted the antiproliferative effects of various pyrazole compounds on cancer cell lines, including breast and prostate cancer cells. These compounds were shown to inhibit cell proliferation by modulating pathways such as mTORC1 and autophagy .

Case Study: Inhibition of mTORC1

In vitro studies have indicated that certain pyrazole derivatives can disrupt mTORC1 signaling, a critical pathway involved in cell growth and proliferation. For example, one study reported that compounds similar to this compound significantly reduced mTORC1 activity, leading to increased autophagy and enhanced cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Research indicates that modifications to the pyrazole ring or substituent groups can significantly affect potency. For instance, introducing different alkyl or aryl groups can enhance the compound's ability to interact with biological targets .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanol?

Methodological Answer:

The synthesis typically involves functionalization of the pyrazole ring followed by benzylation and ethanol group introduction. A plausible route includes:

Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

Benzylation : Reaction with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group at the pyrazole N1 position .

Ethanol Group Addition : Reduction of a ketone intermediate (e.g., 1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone) using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH .

Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (Hexane/EtOAC gradients) .

Advanced Question: How can researchers optimize enantioselective synthesis of this compound?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries:

- Chiral Reduction : Use (R)- or (S)-CBS catalysts with BH₃·THF for asymmetric reduction of the ketone precursor, achieving >90% enantiomeric excess (ee) .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

Data Contradiction Note : Conflicting ee values reported in literature may arise from solvent polarity effects; validate with polarimetric analysis and HPLC .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identify protons on the benzyl group (δ 7.2–7.4 ppm, multiplet), pyrazole ring (δ 8.1–8.3 ppm, singlet), and ethanol -CH₂-OH (δ 3.6–4.0 ppm) .

- FT-IR : Confirm hydroxyl group (3200–3600 cm⁻¹, broad) and pyrazole C=N (1600–1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS (M+H⁺) expected at m/z 217.2 .

Advanced Question: How to resolve contradictions in reported NMR data for this compound?

Methodological Answer:

Contradictions often arise from solvent effects or tautomerism:

Solvent Calibration : Replicate spectra in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess chemical shift variability .

Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect tautomeric equilibria (e.g., pyrazole ring proton exchange) .

Cross-Validation : Compare with computational NMR (DFT/B3LYP/6-31G*) using Gaussian software .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C in amber vials .

- Degradation Analysis : Monitor via HPLC every 6 months; degradation products include benzaldehyde (oxidation byproduct) .

- Waste Disposal : Neutralize with dilute HCl before incineration by licensed facilities .

Advanced Question: How to design experiments to elucidate its biological mechanism of action?

Methodological Answer:

Target Identification : Use molecular docking (AutoDock Vina) against kinase or GPCR targets, leveraging pyrazole’s affinity for ATP-binding pockets .

In Vitro Assays :

- Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays (e.g., EGFR-TK) .

- Cellular Uptake : Radiolabel with ³H and measure accumulation in cancer cell lines (e.g., HeLa) .

Contradiction Management : Address false positives via counter-screens (e.g., cytotoxicity assays using MTT) .

Advanced Question: What strategies improve crystallinity for X-ray diffraction studies?

Methodological Answer:

Co-Crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance crystal packing .

Solvent Screening : Test slow evaporation in EtOAc/hexane (1:3) or DCM/pentane .

Refinement : Apply SHELXL for high-resolution refinement; resolve disorder using PART commands .

Basic Question: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

- High Purity : Use ethyl acetate/hexane (1:4) at −20°C, yielding needle-shaped crystals .

- Avoid : DMSO or DMF due to high boiling points complicating solvent removal .

Advanced Question: How to troubleshoot low yields in the benzylation step?

Methodological Answer:

Base Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .

Microwave-Assisted Synthesis : Conduct reactions at 100°C for 20 minutes (sealed vessel) to improve conversion .

Byproduct Analysis : Identify unreacted benzyl chloride via GC-MS and adjust stoichiometry .

Advanced Question: What computational methods predict metabolite formation?

Methodological Answer:

- In Silico Tools : Use GLORY (Gradient-boosted Metabolite Predictor) to identify Phase I metabolites (e.g., hydroxylation at the ethanol group) .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.